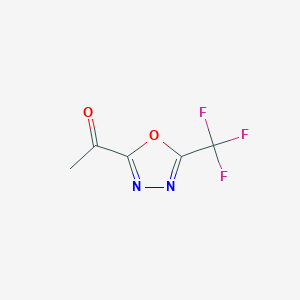
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the oxadiazole ring enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with a trifluoromethyl-substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Introduction of the Ethanone Group: The ethanone group can be introduced by acylation reactions. For example, the oxadiazole intermediate can be reacted with acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of an oxadiazole ring.
5-(Trifluoromethyl)-1,2,4-triazole: Another heterocyclic compound with a trifluoromethyl group but with a triazole ring.
Uniqueness
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C5H3F3N2O2 |
|---|---|
Peso molecular |
180.08 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C5H3F3N2O2/c1-2(11)3-9-10-4(12-3)5(6,7)8/h1H3 |
Clave InChI |
GJPQXDJPSIGKQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)


![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
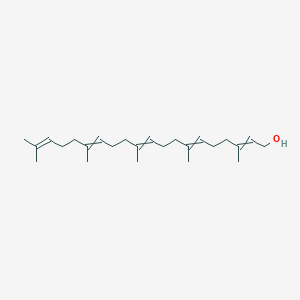
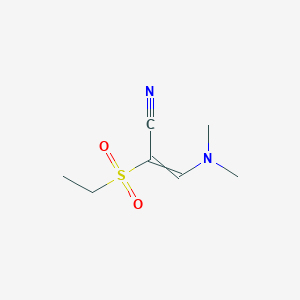
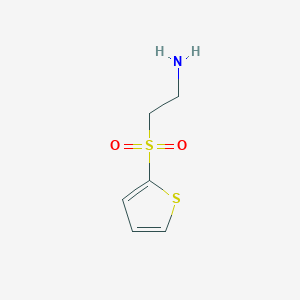

![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)


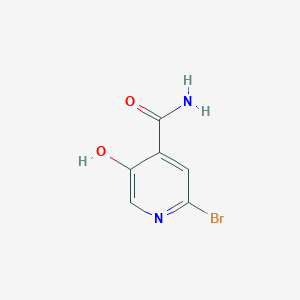
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)
